molecular formula C11H13N B3280791 1-Benzyl-2,3-dihydro-1H-pyrrole CAS No. 72219-12-6

1-Benzyl-2,3-dihydro-1H-pyrrole

Cat. No.: B3280791
CAS No.: 72219-12-6
M. Wt: 159.23 g/mol
InChI Key: BEPMZBKVHFSIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,3-dihydro-1H-pyrrole, also known as benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate , is a chemical compound with the molecular formula C₁₂H₁₃NO₂ . It is a colorless to light yellow liquid with a molecular weight of approximately 203.24 g/mol . The IUPAC name for this compound is benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate . It is commonly used in organic synthesis and has various applications in research and industry.


Synthesis Analysis

  • Paal-Knorr Pyrrole Synthesis

    • An operationally simple and practical method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron(III) chloride. This allows the synthesis of N-substituted pyrroles under mild conditions .
  • Metal-Catalyzed Conversion of Diols and Amines

    • A stable manganese complex can efficiently convert primary diols and amines to 2,5-unsubstituted pyrroles. Water and molecular hydrogen are the only side products in this atom-economic process .
  • Copper-Catalyzed Aerobic Oxidative Coupling

    • A Cu/ABNO-catalyzed reaction enables the synthesis of N-substituted pyrroles from diols and primary amines. The reaction proceeds at room temperature using O₂ as the oxidant .
  • Ionic Liquid-Mediated N-Substitution

    • In ionic liquids, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields. Michael addition of pyrrole with electrophilic olefins also proceeds regioselectively .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring with a benzyl group attached. The benzyl group provides aromatic character, while the pyrrole ring contributes to its heterocyclic nature. The compound is a liquid at room temperature and exhibits colorless to light yellow appearance .


Physical and Chemical Properties Analysis

  • Boiling Point : Approximately 331.8°C (predicted) .

Properties

IUPAC Name

1-benzyl-2,3-dihydropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-4,6-8H,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPMZBKVHFSIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-2,3-dihydro-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-2,3-dihydro-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-Benzyl-2,3-dihydro-1H-pyrrole
Reactant of Route 4
1-Benzyl-2,3-dihydro-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1-Benzyl-2,3-dihydro-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1-Benzyl-2,3-dihydro-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.